(R)-3-Amino-2-(3-(trifluoromethyl)benzyl)propanoic acid
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Overview
Description
®-3-Amino-2-(3-(trifluoromethyl)benzyl)propanoic acid is a phenylalanine derivative. This compound is characterized by the presence of a trifluoromethyl group attached to the benzyl moiety, which significantly influences its chemical properties and potential applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the stability and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3-(trifluoromethyl)benzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as ®-phenylalanine.
Industrial Production Methods
Industrial production of ®-3-Amino-2-(3-(trifluoromethyl)benzyl)propanoic acid may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines are employed in substitution reactions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Conversion to methyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
®-3-Amino-2-(3-(trifluoromethyl)benzyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to phenylalanine.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and materials with enhanced stability and reactivity
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(3-(trifluoromethyl)benzyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to cross biological membranes and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: Another phenylalanine derivative with similar structural features.
®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: Differing in the position of the amino group.
Uniqueness
®-3-Amino-2-(3-(trifluoromethyl)benzyl)propanoic acid is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H12F3NO2 |
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Molecular Weight |
247.21 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-[3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-3-1-2-7(5-9)4-8(6-15)10(16)17/h1-3,5,8H,4,6,15H2,(H,16,17)/t8-/m1/s1 |
InChI Key |
JGDBOEOAYQGPIY-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C[C@H](CN)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(CN)C(=O)O |
Origin of Product |
United States |
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